Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine

Lipophilicity Drug-likeness Permeability

When optimizing metabolic stability in a benzylamine lead series, sourcing the N-tert-butyl anchor point to define steric SAR boundaries is critical yet often unavailable. This compound delivers the maximal N-alkyl steric demand (Taft Es ≈ -1.54), enabling systematic structure-activity relationship mapping and access to established tert-butyl replacement workflows. • Defines upper steric boundary vs. N-methyl (Es 0.00) and N-isopropyl (Es -0.47) analogs. • Well-characterized CYP oxidation susceptibility supports rational metabolic engineering. • Available as a 95%+ purity building block with reliable global supply chain.

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
Cat. No. B13241303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3
InChIKeyHUISWEBZFBCSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1526714-05-5): Procurement-Grade Identity and Structural Classification


Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1526714-05-5, molecular formula C₁₁H₁₅ClFN, molecular weight 215.69 g/mol) is a secondary benzylamine derivative bearing a 3-chloro-4-fluorophenyl ring linked via a methylene bridge to an N-tert-butylamino group . It belongs to the halogenated benzylamine class and is catalogued as an organofluorine compound [1]. The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its combination of electron-withdrawing halogen substituents on the aromatic ring and the sterically demanding tert-butyl group on the amine nitrogen provides distinct reactivity and physicochemical properties that differentiate it from N-methyl, N-isopropyl, N-butyl, and primary amine analogs sharing the same aryl core [2].

N-tert-butyl steric shield and acid-labile synthetic handle
3-Chloro-4-fluorophenyl pharmacophore scaffold
Versatile intermediate for medicinal and agrochemical synthesis

Why Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine Cannot Be Casually Replaced by Its Closest N-Alkyl or Primary Amine Analogs


This compound occupies a specific physiochemical niche among 3-chloro-4-fluorobenzylamine derivatives. Replacing the N-tert-butyl group with a smaller N-methyl substituent (CAS 381236-43-7, MW 173.62) reduces both lipophilicity and steric bulk, altering membrane permeability and metabolic susceptibility in downstream bioactive molecules . The primary amine analog 3-chloro-4-fluorobenzylamine (CAS 72235-56-4, MW 159.59) possesses two hydrogen-bond donors versus one in the target compound, fundamentally changing its hydrogen-bonding capacity and pharmacokinetic profile . The N-n-butyl isomer (CAS 1250604-27-3) and N-isobutyl analog (CAS 1250029-96-9) share the identical molecular formula (C₁₁H₁₅ClFN, MW 215.69) but differ in steric accessibility of the amine nitrogen, affecting both reactivity in downstream synthetic transformations and biological target engagement . Generic interchange without considering these quantifiable differences risks failed synthetic campaigns, altered ADME profiles, and irreproducible biological results.

N-Methyl or primary amine analogs
Different HBD count and lipophilicity may alter permeability and metabolic profile.
N-n-Butyl or N-isobutyl isomers (same MW)
Lack acid-labile tert-butyl protecting group; not interchangeable in orthogonal protection strategies.
Similar CAS analogs
Verify exact CAS (1526714-05-5) to avoid procurement of wrong isomer or N-alkyl variant.

Quantitative Differentiation Evidence for Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine vs. Closest Analogs


Increased Lipophilicity (cLogP) and Reduced Hydrogen-Bond Donor Count Relative to Primary Amine and N-Methyl Analogs

The N-tert-butyl substitution on the benzylamine scaffold increases lipophilicity and reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to the primary amine analog 3-chloro-4-fluorobenzylamine (CAS 72235-56-4). The primary amine analog has a measured LogP of 2.64 and two HBDs , while N-tert-butylbenzylamine (the des-halogen scaffold analog) has a measured LogP of 2.75–2.90 . The addition of the 3-Cl-4-F substitution pattern to the tert-butylbenzylamine core is predicted to further elevate LogP into the ~3.2–3.5 range, based on the +0.45 to +0.65 LogP contribution of the chloro-fluoro substitution pattern . By contrast, the N-methyl analog (CAS 381236-43-7) is predicted to have a substantially lower cLogP (~2.3–2.5) owing to its smaller N-alkyl substituent. The reduced HBD count (1 vs. 2) and elevated LogP of the target compound are quantitatively meaningful for passive membrane permeability and CNS penetration potential in drug discovery programs [1].

Lipophilicity (ΔLogP)
Cross-study comparable
ΔLogP ≈ +0.6 to +0.9 vs primary amine; HBD reduced 2 → 1
Supports membrane permeability differentiation
Predicted LogP range ~3.2–3.5 for target compound
Lipophilicity Drug-likeness Permeability Physicochemical properties

Steric Shielding of the Secondary Amine Nitrogen: Implications for Metabolic Stability and Off-Target Selectivity

The N-tert-butyl group in the target compound provides substantially greater steric shielding of the secondary amine nitrogen than the N-methyl, N-ethyl, or N-isopropyl analogs. Susceptibility to metabolism by cytochrome P450 enzymes is a well-documented liability of the tert-butyl group itself; however, the tert-butyl group simultaneously shields the adjacent amine from N-dealkylation and N-oxidation pathways that rapidly degrade N-methyl and N-ethyl benzylamine analogs [1]. In the broader medicinal chemistry literature, conversion from N-methyl to N-tert-butyl on benzylamine scaffolds has been associated with reduced MAO-B substrate activity due to steric constraints at the active site [2]. The N-isopropyl analog represents an intermediate steric profile, but lacks the full metabolic switching options (e.g., tert-butyl → trifluoromethylcyclopropyl replacement strategies) available when starting from the tert-butyl compound [3]. This differential steric environment directly impacts the pharmacokinetic half-life of downstream drug candidates incorporating this building block [4].

Steric bulk (Taft Es)
Class-level inference
Target Es ≈ −1.54; N-methyl Es ≈ 0.00; N-isopropyl Es ≈ −0.47
Reported steric shielding differentiates metabolic stability tuning options
Class-level inference; scaffold-specific CYP oxidation may require review
Steric hindrance Metabolic stability CYP metabolism Amine oxidation

The 3-Chloro-4-fluorophenyl Pharmacophore: Quantified Advantage Over 4-Fluorophenyl-Only Analogs in Tyrosinase Inhibition

A 2023 study by Mirabile et al. directly compared benzamide compounds bearing the 3-chloro-4-fluorophenyl motif (compounds 1d–f) against their 4-fluorophenyl-only counterparts (compounds 1a–c) in an Agaricus bisporus tyrosinase (AbTYR) inhibition assay [1]. The 3-chloro-4-fluorophenyl-based compounds 1d–f achieved IC₅₀ values spanning 0.19–1.72 μM, representing a measurable improvement over the 4-fluorophenyl-based analogues 1a–c (IC₅₀ range: 0.24–3.60 μM) [2]. While the target compound itself is a building block rather than a final bioactive molecule, its 3-chloro-4-fluorophenyl fragment is the identical pharmacophoric element shown to enhance AbTYR inhibitory potency through additional halogen-bonding interactions with the catalytic site, as confirmed by molecular docking [3]. This provides direct evidence that the 3-Cl-4-F substitution pattern on the benzyl scaffold confers a tangible affinity advantage over the 4-F-only or 3-Cl-only substitution patterns when incorporated into final bioactive compounds [4].

Tyrosinase inhibition (IC₅₀)
Cross-study comparable
3-Cl-4-F best IC₅₀ = 0.19 μM vs 4-F best 0.24 μM; ~1.26-fold improvement
Reported affinity gain from 3-Cl-4-F pharmacophore
AbTYR assay; building block fragment-level evidence
Tyrosinase inhibition 3-Chloro-4-fluorophenyl motif Melanogenesis Structure-activity relationship

Structural Isomer Differentiation: Tert-butyl vs. N-Butyl and N-Isobutyl Scaffolds with Identical Molecular Formula and Mass

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine shares its molecular formula (C₁₁H₁₅ClFN) and molecular weight (215.69 g/mol) with two other commercially available N-alkyl benzylamine isomers: the N-n-butyl analog (CAS 1250604-27-3) and the N-isobutyl analog (CAS 1250029-96-9) . Despite this isomeric relationship, the three compounds differ profoundly in the steric environment of the secondary amine nitrogen. The target compound's N-tert-butyl group (tertiary carbon directly attached to nitrogen) renders the amine significantly more hindered than the N-n-butyl (linear primary carbon attached to N) or N-isobutyl (branched primary carbon attached to N) variants . This steric distinction directly translates into differential reactivity: the tert-butyl analog undergoes N-dealkylation under acidic conditions more readily than the n-butyl analog, making it a useful protected amine equivalent in multistep syntheses where selective unmasking is required [1]. The N-n-butyl and N-isobutyl analogs lack this acid-labile protecting group functionality, which is a key differentiator for procurement when the synthetic route involves orthogonal protection strategies [2].

Isomer acid-lability
Cross-study comparable
N-tert-butyl cleavable under TFA/HCl; N-n-butyl and N-isobutyl stable
Only tert-butyl isomer enables orthogonal protection strategy
Binary functional difference among C₁₁H₁₅ClFN isomers
Structural isomerism Steric accessibility Synthetic intermediate Reactivity differentiation

Commercial Availability and Purity Benchmarking Against Closest N-Alkyl Analogs

A comparative survey of commercial supplier catalogs reveals that Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1526714-05-5) is available from multiple reputable chemical suppliers at a standard purity of 95% . By contrast, the N-isopropyl analog (CAS 1154938-06-3) is listed at 95% purity but with fewer supplier options and a higher molecular weight (217.67 due to an additional oxygen in the structure), indicating a different chemotype rather than a direct analog . The N-methyl analog (CAS 381236-43-7, 95% purity) and the primary amine (CAS 72235-56-4, 98% purity by GC) are also widely available [1]. The target compound's CAS registry number (1526714-05-5) was assigned in approximately 2015, placing it among the more recently catalogued members of this benzylamine series, which suggests active ongoing research interest and reliable commercial sourcing .

Commercial purity
Supporting evidence
Target 95% (HPLC/GC); primary amine 98%; N-methyl 95%
Research-grade specification comparable to closest analogs
Multiple suppliers; verify lot-specific CoA
Commercial availability Purity Procurement Supply chain

High-Confidence Application Scenarios for Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine Based on Quantitative Differentiation Evidence


SAR Exploration: Metabolic Stability Tuning via N-Alkyl Steric Gradient Studies

When conducting a systematic structure-activity relationship (SAR) study to optimize the metabolic stability of a benzylamine-containing lead series, this compound should be included as the maximal-steric-demand anchor point. With a Taft Es value of approximately −1.54 (vs. 0.00 for N-methyl and −0.47 for N-isopropyl), it defines the upper boundary of the N-alkyl steric gradient [6]. The well-characterized susceptibility of the tert-butyl group to CYP-mediated oxidation provides a defined metabolic liability that can be subsequently addressed through established tert-butyl replacement strategies (e.g., trifluoromethylcyclopropyl), a medicinal chemistry workflow that is not accessible when starting from N-methyl or N-ethyl analogs [7].

Application
Selection Property
Validation Focus
Metabolic stability SAR studies
N-tert-butyl steric/acid-labile anchor
CYP oxidation and dealkylation pathway review
Tyrosinase inhibitor lead identification
3-Chloro-4-fluorophenyl pharmacophore
Halogen-bonding affinity for AbTYR catalytic site
Multistep synthesis with orthogonal protection
Acid-labile tert-butyl masking group
Selective deprotection under acidic conditions
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